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2',3'-Dideoxycytidine diphosphate - 104086-75-1

2',3'-Dideoxycytidine diphosphate

Catalog Number: EVT-14467061
CAS Number: 104086-75-1
Molecular Formula: C9H15N3O9P2
Molecular Weight: 371.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxycytidine diphosphate is a derivative of the nucleoside 2',3'-dideoxycytidine, which is significant in the field of antiviral research, particularly as an inhibitor of viral replication. This compound is classified as a nucleotide analog, specifically a dideoxynucleotide, which lacks the hydroxyl groups at the 2' and 3' positions of the ribose sugar. The absence of these hydroxyl groups results in chain termination during DNA synthesis, making it valuable in both therapeutic and research applications.

Source

2',3'-Dideoxycytidine diphosphate is synthesized from its parent compound, 2',3'-dideoxycytidine, through phosphorylation by cellular kinases. It can also be derived from other nucleoside analogs that undergo similar metabolic processes.

Classification

This compound falls under the category of nucleoside analogs and antiviral agents. It is primarily utilized in biochemical research and therapeutic applications aimed at inhibiting viral infections.

Synthesis Analysis

Methods

The synthesis of 2',3'-dideoxycytidine diphosphate typically involves multiple enzymatic steps:

  1. Phosphorylation: The initial step involves the phosphorylation of 2',3'-dideoxycytidine by deoxycytidine kinase to produce 2',3'-dideoxycytidine monophosphate.
  2. Further Phosphorylation: This monophosphate is then converted to diphosphate by nucleoside diphosphate kinase or other kinases present in the cell.

Technical Details

  • The enzymatic reactions require specific conditions, including pH and temperature, to optimize yield.
  • The presence of ATP (adenosine triphosphate) as a phosphate donor is crucial for the phosphorylation steps.
  • Purification methods typically involve chromatographic techniques to isolate the diphosphate form from other nucleotides.
Molecular Structure Analysis

Structure

The molecular formula for 2',3'-dideoxycytidine diphosphate is C9H13N3O7P2C_9H_{13}N_3O_7P_2. The structure features a ribose sugar that lacks hydroxyl groups at the 2' and 3' positions, which is critical for its function as a chain-terminating nucleotide.

Data

  • Molecular Weight: Approximately 307.14 g/mol.
  • Structural Characteristics: The compound contains two phosphate groups attached to the ribose sugar, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

2',3'-Dideoxycytidine diphosphate participates in several biochemical reactions:

  1. Incorporation into DNA: When incorporated into a growing DNA strand by DNA polymerases, it causes chain termination due to the absence of the necessary hydroxyl groups for further elongation.
  2. Metabolic Conversion: It can be further phosphorylated to form 2',3'-dideoxycytidine triphosphate, enhancing its efficacy as an antiviral agent.

Technical Details

  • The reaction kinetics depend on the concentration of competing nucleotides and the specific polymerase enzyme used.
  • Inhibition studies often utilize this compound to assess its impact on viral replication mechanisms.
Mechanism of Action

Process

The mechanism of action of 2',3'-dideoxycytidine diphosphate primarily involves its role as a substrate for viral reverse transcriptase enzymes. Upon incorporation into viral DNA during replication:

  1. Chain Termination: The lack of a 3' hydroxyl group prevents further addition of nucleotides, effectively halting viral DNA synthesis.
  2. Inhibition of Viral Replication: This action contributes to reduced viral load in infected cells.

Data

Studies have shown that this compound exhibits significant antiviral activity against various retroviruses, including human immunodeficiency virus.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common buffer solutions used in molecular biology.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (e.g., -20°C).
  • pH Stability: Maintains stability across a range of pH values but should be handled under neutral pH conditions for optimal activity.
Applications

Scientific Uses

2',3'-Dideoxycytidine diphosphate has several key applications in scientific research:

  1. Antiviral Research: Used extensively as a model compound for studying antiviral mechanisms and developing new therapeutic agents against retroviruses.
  2. DNA Sequencing: Functions as a chain-terminating nucleotide in Sanger sequencing methodologies.
  3. Cellular Studies: Investigated for its effects on mitochondrial function and toxicity in various cellular models, providing insights into drug-induced mitochondrial damage.
Biosynthesis and Metabolic Pathways

Enzymatic Phosphorylation Dynamics of ddC to ddCDP

The bioactivation of 2',3'-dideoxycytidine (ddC) to its diphosphate form (ddCDP) is a tightly regulated, multi-step process initiated by cytosolic phosphorylation. The first phosphorylation step is catalyzed by deoxycytidine kinase (dCK), which transfers a phosphate group from ATP to ddC, forming ddC monophosphate (ddCMP). This step is rate-limiting and exhibits high substrate specificity for deoxycytidine analogs [2] [9]. Subsequent phosphorylation to ddCDP is mediated by nucleoside monophosphate kinases, particularly UMP-CMP kinase, which utilizes ATP as the phosphate donor. The kinetics of this reaction follow Michaelis-Menten principles, with competitive inhibition observed by natural deoxycytidine (dCyd) at the dCK binding site [3] [6].

Critical regulatory factors include:

  • Endogenous nucleoside competition: dCyd and cytidine (Cyd) inhibit ddC phosphorylation by competing for dCK and higher kinases, respectively [6].
  • Thymidine-mediated stimulation: Pre-incubation with thymidine (dThd) depletes dCTP pools via inhibition of ribonucleotide reductase, indirectly enhancing ddC phosphorylation by reducing competitive inhibition [3] [6].
  • Metabolic activators: Inhibitors of pyrimidine synthesis (e.g., hydroxyurea, 3-deazauridine) mimic dThd effects by altering nucleotide pool balances [6].

Table 1: Key Phosphorylation Steps in ddCDP Biosynthesis

SubstrateEnzymeProductRegulatorsKinetic Parameters
ddCDeoxycytidine kinase (dCK)ddCMPInhibited by dCyd (Kᵢ ≈ 5 μM)Kₘ: 2-10 μM [3] [9]
ddCMPUMP-CMP kinaseddCDPActivated by ATP/CTP depletionKₘ: 15-50 μM [6]
ddCDPNucleoside-diphosphate kinaseddCTPInhibited by dCTPKₘ: 20-100 μM [8]

Role of Nucleoside Kinases and Phosphotransferases in ddCDP Formation

The transformation of ddCMP to ddCDP is governed by nucleoside monophosphate kinases with distinct catalytic mechanisms. UMP-CMP kinase exhibits a sequential ordered mechanism where ATP binding precedes ddCMP binding, followed by sequential release of ADP and ddCDP [4]. Structural analyses reveal that ddCMP binding induces conformational changes in the kinase's active site, particularly in the P-loop domain, which accommodates the dideoxyribose moiety despite its lack of 3'-OH [10].

Nucleoside-diphosphate kinase (NDPK) further phosphorylates ddCDP to ddCTP via a ping-pong mechanism involving a phosphohistidine intermediate (His122 in human NDPK-A). During this process:

  • ATP phosphorylates NDPK at His122
  • The phosphate group transfers to ddCDP
  • ddCTP is released [8] [10]

Catalytic efficiency is reduced by 30-50% compared to natural substrates due to altered ribose geometry, though base-specific discrimination is minimal [8] [10]. Additionally, phosphocholine cytidylyltransferase diverts ddCTP toward ddCDP-choline synthesis, a mitochondrial toxin precursor, when phosphocholine is abundant [2] [7].

Table 2: Enzymatic Systems in ddCDP Metabolism

EnzymePrimary FunctionCofactors/ActivatorsStructural FeaturesCatalytic Efficiency (kcat/Kₘ)
Deoxycytidine kinase (dCK)Initial phosphorylation of ddCATP/Mg²⁺, Inhibited by dCTPRibose-binding pocket with flexibility for dideoxy sugars0.8 × 10⁶ M⁻¹s⁻¹ [4] [9]
UMP-CMP kinasePhosphorylation of ddCMP to ddCDPATP/Mg²⁺, Activated by CTP depletionStrict geometry for phosphate transfer to 5'-OH1.2 × 10⁵ M⁻¹s⁻¹ [4]
Nucleoside-diphosphate kinase (NDPK)Interconversion of ddCDP/ddCTPMg²⁺, Histidine phosphorylationHexameric structure with conserved phospho-His site3.5 × 10⁷ M⁻¹s⁻¹ (for CDP) [8] [10]

Comparative Analysis of ddCDP Synthesis in Proliferating vs. Nonproliferating Cellular Models

Proliferating cells exhibit significantly higher ddCDP synthesis rates due to elevated expression of anabolic enzymes. In undifferentiated HepaRG hepatoma cells, ddC exposure (1 μM) reduces mtDNA to 0.9% of controls within 13 days, reflecting efficient phosphorylation and mitochondrial toxicity [1]. This metabolic activation correlates with:

  • dCK upregulation: 3.5-fold higher activity in S-phase cells
  • Nucleotide demand: Increased dNTP requirements for nuclear DNA replication
  • Bioenergetic collapse: Impaired mitochondrial respiration observed by day 8 [1] [3]

Conversely, nonproliferating cells (e.g., differentiated HepaRG) demonstrate intrinsic resistance, maintaining 17.9% mtDNA levels under identical ddC exposure [1]. Key protective factors include:

  • Reduced kinase expression: dCK activity decreases 4-fold post-differentiation
  • Catabolic dominance: Increased cytidine deaminase activity converts ddC to inactive dideoxyuridine
  • Thymidine dependence: Differentiated cells require dThd pre-incubation to achieve ddCTP levels comparable to proliferating cells [1] [3] [6]

Notably, cell-type variations exist:

  • L1210 leukemia cells (dCK-deficient) show complete ddCDP synthesis resistance
  • HeLa cells (high deaminase activity) exhibit 200-fold reduced ddC potency compared to deaminase-deficient lines [6] [9]

Table 3: Metabolic Differences in ddCDP Processing Across Cell Types

Cell ModelProliferation StatusddCDP Accumulation (pmol/10⁶ cells)Key Metabolic FeaturesmtDNA Retention (% control)
HepaRG (undifferentiated)Proliferating18.5 ± 2.1High dCK/NDPK, Low deaminase0.9% [1]
HepaRG (differentiated)Nonproliferating4.2 ± 0.8Low dCK, High deaminase17.9% [1]
L1210/araC (mutant)ProliferatingNot detectabledCK-deficient>95% [6]
HeLaVariable9.3 ± 1.5High cytidine deaminase45% [9]

Intracellular Compartmentalization: Cytosolic vs. Mitochondrial ddCDP Accumulation

The subcellular distribution of ddCDP derivatives dictates their toxicity profiles. Cytosolic synthesis of ddCDP occurs predominantly near the endoplasmic reticulum, where phosphocholine cytidylyltransferase generates ddCDP-choline – a mitochondrial toxin precursor [2] [7]. This metabolite hijacks the lipid biosynthesis pathway through:

  • Condensation of ddCTP with phosphocholine
  • Formation of ddCDP-choline
  • Mitochondrial import via carnitine-sensitive carriers [2] [7]

Mitochondrial accumulation exhibits dual mechanisms:

  • ddCTP transport: Slow uptake through nucleotide carriers (Km > 100 μM)
  • ddCDP-choline uptake: Efficient import via the mitochondrial membrane permeability transition pore (Km ≈ 15 μM) [2] [7]

Once internalized, ddCDP-choline undergoes hydrolysis to ddCDP and choline by mitochondrial phosphatases, releasing ddCDP within the matrix. This compartmentalization explains the differential toxicity:

  • Proliferating cells: 90% of mitochondrial ddCDP originates from imported ddCDP-choline
  • Nonproliferating cells: Rely more on direct ddCTP import (30% efficiency of ddCDP-choline route) [1] [2]

Pharmacological inhibition with 3.0 mM L-carnitine reduces mitochondrial ddCDP accumulation by 60% in U937 cells, confirming carrier-mediated transport [2] [7]. Additionally, mitochondrial alkalinization disrupts ddCDP-choline hydrolysis, providing a pH-dependent regulatory mechanism [7].

Table 4: Subcellular Distribution of ddCDP Metabolites

MetabolitePrimary Synthesis SiteMitochondrial Uptake MechanismTransport Efficiency (Vmax/Km)Inhibitors/Modulators
ddCDPCytosol (nucleoside kinases)Poorly transported0.08 ± 0.02 min⁻¹mM⁻¹None identified
ddCTPCytosol (NDPK)Nucleotide carriers0.7 ± 0.1 min⁻¹mM⁻¹ATP, GTP [8]
ddCDP-cholineER membrane (cytidylyltransferase)Permeability transition pore5.2 ± 0.8 min⁻¹mM⁻¹L-carnitine (3 mM), Cyclosporin A [2] [7]
ddCDP-ethanolamineCytosolUnknownNot quantifiedNot established [5]

Properties

CAS Number

104086-75-1

Product Name

2',3'-Dideoxycytidine diphosphate

IUPAC Name

[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H15N3O9P2

Molecular Weight

371.18 g/mol

InChI

InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1

InChI Key

FVSQWXITYSICAK-XPUUQOCRSA-N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Isomeric SMILES

C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

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